N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Overview
Description
N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole group, a pyrimidin-4-amine moiety, and a 3-methyl-1,2,4-oxadiazol-5-yl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxole and pyrimidin-4-amine precursors. These precursors are then coupled using specific reaction conditions, such as palladium-catalyzed cross-coupling reactions, to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being evaluated for its therapeutic potential. It may be used in the development of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-yl)-N'- (3-chlorophenyl)urea
N-(1,3-Benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide
Dipentylone (N-methylpentylone)
Uniqueness: N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions and applications in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique properties make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-8-17-14(22-19-8)10-5-15-6-16-13(10)18-9-2-3-11-12(4-9)21-7-20-11/h2-6H,7H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOSABVMIWXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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